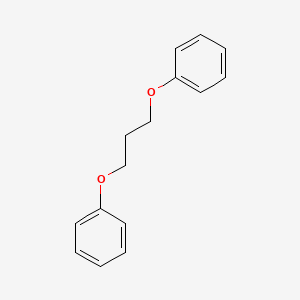

1,3-Diphenoxypropane

Description

Properties

IUPAC Name |

3-phenoxypropoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIVULLSUOJNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222924 | |

| Record name | Benzene, 1,1'-(1,3-propanediylbis(oxy))bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726-44-3 | |

| Record name | 1,1′-[1,3-Propanediylbis(oxy)]bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=726-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1,3-propanediylbis(oxy))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000726443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC6801 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,3-propanediylbis(oxy))bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIPHENOXYPROPANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Williamson Ether Synthesis

- Reactants : 1,3-dibromopropane and phenol

- Base : Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)

- Solvent : Aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

- Conditions : Reflux to ensure complete conversion

The reaction proceeds via the nucleophilic attack of the phenolate ion (generated by deprotonation of phenol by the base) on the alkyl halide, resulting in the formation of the ether linkage:

$$

\text{Br-CH}2\text{-CH}2\text{-CH}2\text{-Br} + 2 \text{PhOH} \xrightarrow[\text{solvent}]{\text{NaOH or KOH}} \text{PhO-CH}2\text{-CH}2\text{-CH}2\text{-OPh} + 2 \text{HBr}

$$

This method is favored due to its straightforwardness, relatively mild conditions, and the availability of starting materials.

Industrial Scale Preparation

On an industrial scale, the Williamson ether synthesis is adapted for continuous flow reactors to improve efficiency, yield, and safety. Key optimizations include:

- Controlled Temperature and Pressure : To maximize reaction rate and selectivity while minimizing side reactions.

- Continuous Feeding of Reactants : To maintain steady-state conditions.

- Efficient By-product Removal : To drive the reaction equilibrium toward product formation.

These adaptations allow for scalable production of this compound with high purity and yield suitable for commercial applications.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Base | NaOH or KOH | Strong base to deprotonate phenol |

| Solvent | DMSO or THF | Aprotic solvents to dissolve reactants |

| Temperature | Reflux (~80-110 °C depending on solvent) | Ensures complete reaction |

| Reaction Time | Several hours (varies by scale) | Optimized for full conversion |

| Molar Ratio (1,3-dibromopropane : phenol) | 1 : 2 | Stoichiometric to ensure full substitution |

Alternative Synthetic Approaches and Research Insights

While the Williamson synthesis remains predominant, research has explored variations and alternative methods to improve yield, selectivity, or environmental impact:

- Phase Transfer Catalysis (PTC) : Using quaternary ammonium salts to facilitate the reaction in biphasic systems, potentially reducing reaction time and temperature.

- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing reaction time from hours to minutes.

- Solvent-Free or Green Solvent Methods : To minimize environmental footprint by avoiding toxic solvents.

However, these methods are less commonly applied industrially and require further optimization.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Williamson Ether Synthesis | 1,3-dibromopropane + phenol + base in aprotic solvent under reflux | High yield, straightforward, scalable | Requires strong base, generates HBr by-product |

| Phase Transfer Catalysis | Use of PTC in biphasic system | Mild conditions, faster reaction | Catalyst cost, potential separation issues |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction time | Energy-efficient, fast | Equipment cost, scale-up challenges |

| Solvent-Free Methods | Reactants mixed without solvent | Green chemistry approach | Reaction control and heat management |

Research Findings on Reaction Efficiency and Purity

Studies indicate that the Williamson ether synthesis under optimized conditions yields this compound with high purity (>95%) and good yield (>80%) when using aprotic solvents like DMSO and strong bases such as KOH. The reaction's success depends on:

- Maintaining anhydrous conditions to prevent side reactions.

- Controlling temperature to avoid decomposition.

- Using excess phenol or base to drive the reaction to completion.

Industrial adaptations with continuous flow reactors further improve reproducibility and product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenoxypropane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can replace the phenoxy groups with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Phenoxyacetic acid, phenoxypropanone.

Reduction: 1,3-diphenoxypropanol, 1,3-diphenylpropane.

Substitution: 1,3-diaminopropane derivatives, 1,3-dithiopropane derivatives.

Scientific Research Applications

1,3-Diphenoxypropane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals, including plasticizers, surfactants, and resins.

Mechanism of Action

The mechanism by which 1,3-diphenoxypropane exerts its effects depends on the specific reaction or application. In general, the phenoxy groups can participate in various chemical reactions due to their electron-donating properties, which influence the reactivity of the propane backbone. The molecular targets and pathways involved are typically related to the formation of new chemical bonds or the modification of existing ones.

Comparison with Similar Compounds

Diphenyloxyalkanes Series

1,3-Diphenoxypropane (C3OP) is part of a homologous series of diphenyloxyalkanes with varying chain lengths (Table 1). These compounds differ in flexibility, thermal stability, and electronic conjugation:

Key Findings :

- Chain Length vs. Thermal Conductance: C3OP exhibits superior thermal conductance compared to shorter (C1OP, C2OP) and longer (C4OP–C7OP) analogues due to its optimal balance of flexibility and rigidity, enabling efficient phonon transport .

- Ether-Free Counterparts : Ether-free analogues like 1,3-dibenzylbenzene (PCP) and 1,7-diphenylheptane (C7P) lack oxygen atoms, resulting in reduced polarity and altered electronic properties. These compounds are less effective in thermal management but find use in hydrophobic coatings .

1,3-Diphenylpropane

A structurally related compound, 1,3-diphenylpropane (CAS 1081-75-0, C₁₅H₁₆), replaces oxygen atoms with methylene groups. This modification eliminates polar interactions, reducing solubility in polar solvents but enhancing stability in organic matrices. Applications include organic synthesis intermediates and polymer additives .

Physicochemical Properties Comparison

| Property | This compound | 1,3-Diphenylpropane | Diphenoxybenzene (POP) |

|---|---|---|---|

| Molecular Weight | 228.29 g/mol | 196.29 g/mol | 230.26 g/mol |

| Polarity | Moderate (due to O) | Low | High (aromatic O) |

| Thermal Conductance | High | Low | Moderate |

| Primary Applications | Thermal interfaces | Organic synthesis | Electronic materials |

Research and Industrial Relevance

This compound’s unique properties make it a candidate for advanced thermal interface materials in electronics. In contrast, its ether-free analogues (e.g., PCP) are prioritized in hydrophobic applications.

Biological Activity

1,3-Diphenoxypropane, a compound characterized by its two phenoxy groups attached to a propane backbone, has garnered attention in various scientific fields due to its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

This compound features a propane chain with two phenoxy (C6H5O−) groups at the first and third positions. The presence of these phenoxy groups is crucial for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The phenoxy groups can engage in hydrogen bonding and hydrophobic interactions , which enhance the compound's binding affinity and specificity. These interactions may influence signal transduction pathways and various metabolic processes .

Biological Activities

-

Anticancer Activity :

- Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, research indicates that certain synthesized compounds based on this structure show high cytotoxicity against breast cancer cells (MCF-7) while exhibiting low toxicity towards normal cells .

- The mechanism behind this activity often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells.

-

Anti-inflammatory Effects :

- This compound derivatives have been evaluated for their anti-inflammatory properties. In animal models, these compounds demonstrated efficacy in reducing inflammation associated with conditions such as asthma and allergic reactions. The minimum effective doses required to achieve significant anti-inflammatory effects were reported to be relatively low .

- These compounds inhibit bronchoconstriction and reduce edema in experimental settings, indicating their potential use in treating inflammatory diseases.

- Antioxidant Properties :

Research Findings and Case Studies

Q & A

Q. What experimental designs are robust for comparative studies between this compound and its analogs?

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound?

- Methodological Answer :

- ICH guidelines : Validate parameters like LOD (Limit of Detection), LOQ (Limit of Quantitation), and linearity.

- Spiking experiments : Introduce known impurities (e.g., residual phenol) to assess recovery rates.

- Inter-laboratory validation : Collaborate with external labs to cross-verify results .

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

- Methodological Answer :

- PICO framework : Define Population (compound), Intervention (synthetic modification), Comparison (analogs), Outcome (property enhancement).

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.

- Iterative refinement : Pilot studies to narrow scope and align with funding priorities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.